一氧化碳;铱

描述

The interaction between carbon monoxide (CO) and iridium (Ir) has been the subject of various studies due to the unique chemical properties and reactions that arise from this combination. Iridium, a transition metal, is known for its ability to form complexes with carbon monoxide, which can be utilized in catalysis and as synthetic oxygen carriers .

Synthesis Analysis

The synthesis of iridium-carbon monoxide complexes can be achieved under various conditions. For instance, chlorocarbonyl-bis(triphenylphosphine)iridium(I) reacts reversibly with CO to form a 1:1 metal complex-CO adduct, as confirmed by absorption measurements and infrared spectroscopy . Additionally, powdered iridium reacts with CO and chlorine to yield different chlorocarbonyl derivatives of iridium, depending on the CO/Cl2 ratio and temperature .

Molecular Structure Analysis

The molecular structure of iridium complexes with CO is diverse. The reversible combination of CO with a synthetic oxygen carrier complex suggests a conventional metal-C-O bonding . In the case of PCP pincer complexes, the reaction with CO leads to the formation of a 16-electron monocarbonyl compound . Furthermore, an iridium N-heterocyclic carbene complex has been identified as a carbon monoxide-releasing molecule (CORM), which releases CO rapidly, indicating a potential application in delivering CO for therapeutic purposes .

Chemical Reactions Analysis

The chemical reactions involving iridium and CO are varied and complex. The CO oxidation reaction on the Ir(111) surface follows a Langmuir-Hinshelwood mechanism, indicating a surface reaction between chemisorbed CO and oxygen atoms . The formation of nonstoichiometric oxides on the iridium surface can alter its oxidative properties . Additionally, the reactivity of PCP pincer complexes with CO and CO2 has been studied, revealing the formation of different complexes depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of iridium-CO complexes are influenced by the ligands and reaction conditions. For example, the reversible combination of CO with chlorocarbonyl-bis(triphenylphosphine)iridium(I) under normal conditions indicates a stable interaction that can be monitored by spectroscopic methods . The reaction of powdered iridium with chlorine and CO leads to the formation of various chlorocarbonyl derivatives, demonstrating the versatility of iridium in forming different compounds with CO .

科学研究应用

环境科学和毒理学

- 铱的毒理学危害: 用于催化转化器以减少排放(CO、HC、NO(x))的铱具有潜在的毒理学危害。一项针对饮用水中接触铱的雌性 Wistar 大鼠的研究表明存在肾毒性,表明需要进一步调查其对环境和健康的影响 (Iavicoli 等,2011).

化学和催化

- 碳负载铱螯合物的氧还原催化: 研究表明,碳负载铱螯合物在氧还原反应中是有效的。这项研究将结果与一氧化碳氧化实验进行了比较,提出了氧还原的单活性位点机制 (Bouwkamp-Wijnoltz 等,1994).

- 使用一氧化碳和铱的羰基化反应: 铱配合物与一氧化碳反应形成稳定的化合物。这些反应在有机化学中对于合成各种羰基化合物非常重要,表明铱在工业应用中的效用 (Wu 等,2014).

- 一氧化碳在铱表面的氧化: 对一氧化碳在铱 表面上氧化的研究揭示了反应机理和表面性质的影响,有助于理解催化过程 (Ivanov 等,1977).

材料科学

- 用于氧电极去极化的铱镀层: 用于氧电极的钢丝的铱镀液的开发,有助于研究氧和一氧化碳的相互作用,突出了铱在先进材料应用中的作用 (Ovenden, 1957).

- Pt/Ir 电催化剂增强甲醇氧化反应: 双金属铂/铱电催化剂表现出一氧化碳耐受性提高,表明它们在直接甲醇燃料电池和其他电化学应用中的潜力 (Kwon 等,2018).

作用机制

Target of Action

Dodecacarbonyltetrairidium, also known as Tetrairidium dodecacarbonyl, is a tetrahedral cluster and the most common and stable “binary” carbonyl of iridium

Mode of Action

The compound interacts with its targets through its unique structure. Each iridium center in the compound is octahedral, being bonded to three other iridium atoms and three terminal CO ligands

Biochemical Pathways

It has been used to prepare bimetallic clusters and catalysts, for example, for the water gas shift reaction and reforming

Pharmacokinetics

It is known that the compound is only poorly soluble in organic solvents , which could impact its bioavailability.

Result of Action

Its use in preparing bimetallic clusters and catalysts suggests that it may have significant effects at the molecular level .

Action Environment

The action of Dodecacarbonyltetrairidium can be influenced by environmental factors. For example, its solubility can be affected by the presence of certain solvents . Additionally, its stability is such that it is air-stable , suggesting that it can maintain its structure and function in a variety of environmental conditions.

未来方向

There is ongoing research into the applications of carbon monoxide and iridium in various fields. For instance, there is interest in using iridium complexes as catalysts in reactions involving carbon monoxide . Additionally, there is research into the potential therapeutic applications of carbon monoxide .

属性

IUPAC Name |

carbon monoxide;iridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Ir/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDKRVSSHIJNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Ir4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecacarbonyltetrairidium | |

CAS RN |

18827-81-1 | |

| Record name | Iridium, dodecacarbonyltetra-, tetrahedro | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18827-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecacarbonyltetrairidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018827811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecacarbonyltetrairidium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

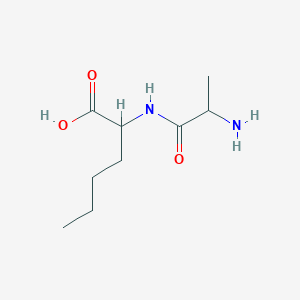

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)